N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea typically involves the reaction of 2-chloroethylamine with 3-(10H-phenothiazin-10-yl)propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea has been explored for various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of psychiatric disorders and other medical conditions.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative with antipsychotic properties.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea is unique due to its specific chemical structure, which combines the phenothiazine moiety with a chloroethyl group. This unique structure may contribute to its distinct pharmacological and chemical properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
176657-45-7 |
---|---|
Molecular Formula |
C18H20ClN3OS |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3-phenothiazin-10-ylpropyl)urea |
InChI |
InChI=1S/C18H20ClN3OS/c19-10-12-21-18(23)20-11-5-13-22-14-6-1-3-8-16(14)24-17-9-4-2-7-15(17)22/h1-4,6-9H,5,10-13H2,(H2,20,21,23) |
InChI Key |
QRRVQRPXJRIYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.